molecular formula C6H13ClN2O3 B1665844 Aviglycine hydrochloride CAS No. 55720-26-8

Aviglycine hydrochloride

Cat. No. B1665844
CAS RN: 55720-26-8
M. Wt: 196.63 g/mol
InChI Key: ZDCPLYVEFATMJF-BTIOQYSDSA-N
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Description

Aviglycine hydrochloride, also known as Aminoethoxyvinylglycine (AVG), is a plant regulator used on apples, pears, and ornamentals . It may delay fruit maturity, leading to benefits such as a reduction in pre-harvest fruit drop and improved fruit quality . In pears, AVG may help maintain fruit firmness .


Synthesis Analysis

While specific synthesis methods for Aviglycine hydrochloride were not found in the search results, it’s known that AVG is generally used as the inhibitor of 1-aminocyclopropane-1-carboxillic-acid synthase (ACS), which is important in ethylene synthesis .


Molecular Structure Analysis

The molecular formula of Aviglycine hydrochloride is C6H13ClN2O3 . Its average mass is 196.632 Da and its monoisotopic mass is 196.061462 Da .


Physical And Chemical Properties Analysis

Aviglycine hydrochloride has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Inhibition of Natural Flowering in Pineapples

AVG HCl has been used to control the natural flowering of pineapples, which is a significant issue for commercial growers. The application of AVG HCl as a foliar spray has been shown to reduce natural flowering rates significantly, thus preventing the disruption of fruiting schedules and ensuring uniform fruit size and maturity at harvest .

Enhancing Fruit Set and Yield in Walnuts

In walnut production, the over-pollination and subsequent ethylene production can lead to poor yields due to the abscission of nut-producing pistillate flowers. AVG HCl application during flowering has been demonstrated to improve nut set and yield, particularly in ‘Serr’ walnut varieties .

Delaying Maturation and Ripening of Climacteric Fruit

AVG HCl is used to delay the maturation and ripening of climacteric fruits such as apples and stone fruit. This application allows for improved harvest management, reduction of pre-harvest fruit drop, and maintenance of fruit firmness during storage. It also helps optimize fruit maturity for long-term storage and can increase fruit size and yield when harvest is delayed .

Regulation of Ethylene-Mediated Processes

Ethylene plays a crucial role in various plant processes, including dormancy, germination, flowering, fruit set, growth, maturation, ripening, senescence, and abscission. AVG HCl’s ability to regulate ethylene production provides a powerful tool for managing crop production and quality .

Control of Precocious Flowering in Pineapple

Excessive natural flowering in pineapples can result in a large number of small fruits and a range of fruit ripening stages, leading to increased harvesting costs. AVG HCl applications have been shown to effectively control precocious flowering, reducing crop losses associated with such flowering .

Research on Flowering and Fruit Set

Given the importance of ethylene in flowering and fruit set, AVG HCl research has expanded into these areas. Studies indicate that AVG HCl can influence these processes, potentially offering new ways to improve crop yields and quality .

Management of Postharvest Fruit Quality

AVG HCl can be used to manage postharvest fruit quality by delaying ripening and senescence. This application is particularly beneficial for fruits that are sensitive to ethylene, allowing them to maintain quality during transportation and storage .

Ethylene Synthesis Pathway Research

AVG HCl serves as a research tool for studying the ethylene synthesis pathway in plants. By inhibiting the enzyme ACC Synthase, AVG HCl helps researchers understand the role of ethylene in plant physiology and development .

Safety And Hazards

Aviglycine hydrochloride has low toxicity, placing it into Toxicity Category III for dermal toxicity, and Toxicity Category IV for oral toxicity and eye and skin irritation . No unreasonable adverse effects to human health are expected from the use of AVG .

Future Directions

Aviglycine hydrochloride breaks down quickly in the presence of microbes, and is not expected to build up in soil and water . The breakdown products of Aviglycine hydrochloride are not expected to persist in the environment . It has low mobility in soil and is not expected to pose significant environmental risks .

properties

IUPAC Name

(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCPLYVEFATMJF-BTIOQYSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO/C=C/[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49669-74-1 (Parent)
Record name Aviglycine hydrochloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034266
Record name Aviglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aviglycine hydrochloride

CAS RN

55720-26-8
Record name (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55720-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aviglycine hydrochloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aviglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AVIGLYCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266URI8C56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Aviglycine hydrochloride and how does it work in plants?

A1: Aviglycine hydrochloride (AVG) is a plant growth regulator primarily used to control flowering in certain crops. [, ] It functions by inhibiting the plant hormone ethylene, which plays a crucial role in various physiological processes including fruit ripening and flowering. [, ] AVG specifically blocks the enzyme ACC synthase, a key enzyme in the ethylene biosynthesis pathway. [] By reducing ethylene production, AVG can effectively delay flowering and regulate fruit development. [, ]

Q2: What are the practical applications of AVG in agriculture?

A2: AVG is particularly valuable for controlling natural flowering induction (NI) in pineapple cultivation. [] NI can lead to uneven fruit development and reduced yield. By suppressing ethylene production, AVG delays flowering, allowing for more synchronized fruit development and potentially increasing overall yield. [] The research highlights the effectiveness of AVG treatments in significantly reducing NI in 'MD-2' pineapple, with weekly sprays demonstrating the highest efficacy. []

Q3: Are there any specific considerations regarding the timing of AVG application?

A3: Yes, the timing of AVG application is crucial for achieving desired results. Research indicates that AVG treatment is most effective when initiated before the onset of natural flowering induction. [] Applying AVG after NI has commenced can lead to severe fruit deformities, ultimately causing significant yield losses. [] Therefore, careful monitoring of crop development and timely AVG application are essential for successful NI control and optimal crop yield.

Q4: Does AVG impact fruit size in pineapples?

A4: Research on 'MD-2' pineapple suggests that AVG application, even at varying concentrations and frequencies, does not significantly affect the average weight of the fruit. [] This finding suggests that AVG's influence is primarily on the timing of flowering rather than on fruit size or weight.

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